molecular formula C14H10BrNS B1338877 2-[4-(Bromomethyl)phenyl]-1,3-benzothiazole CAS No. 24239-18-7

2-[4-(Bromomethyl)phenyl]-1,3-benzothiazole

Cat. No. B1338877
CAS RN: 24239-18-7
M. Wt: 304.21 g/mol
InChI Key: XXGFUKAVDJZZAM-UHFFFAOYSA-N
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Description

The compound "2-[4-(Bromomethyl)phenyl]-1,3-benzothiazole" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazoles and their derivatives have been extensively studied due to their diverse biological activities, including antitumor properties. These compounds have shown potent and selective activity against various cancer cell lines, such as breast, ovarian, and renal cell lines . The presence of different substituents on the phenyl ring, particularly at the 3-position, significantly influences the biological activity of these molecules .

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the cyclization of thiobenzanilides or the condensation of 2-aminothiophenol with aromatic aldehydes . Modifications to the general synthetic routes have allowed for the production of regioisomeric fluorinated benzothiazoles with high purity . Additionally, molecular iodine has been used to promote oxidative cyclization, leading to the formation of benzothiazoles with new C-N and S-N bond formation . The synthesis of 2-(4-aminophenyl)benzothiazoles has been achieved through high-yielding routes, resulting in compounds with potent inhibitory activity against cancer cell lines .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the planarity of the benzothiazole ring and the dihedral angle formed with the attached phenyl ring, which can influence the biological activity . X-ray crystallography has been used to determine the single-crystal structures of these compounds, providing insights into their conformation and intermolecular interactions .

Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions, including electrophilic addition, carbon-sulfur bond cleavage, and acetylation . The nature of the substituents on the phenyl ring affects the metabolic transformations of these compounds, with N-acetylation and oxidation being the main pathways . The reactivity of these molecules has been further studied through molecular dynamics and docking studies, revealing potential interactions with biological targets such as the aryl hydrocarbon receptor .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as their vibrational spectra, molecular orbital analysis, and chemical reactivity descriptors, have been theoretically predicted and found to be in good agreement with experimental data . The molecular electrostatic potential (MEP) and Fukui functions provide information on the charge distribution and sites prone to electrophilic attack within the molecule . Additionally, the bond dissociation energies of these compounds have been calculated to investigate their autoxidation and degradation properties .

Scientific Research Applications

Palladium-Catalyzed Arylation of Thiazoles

Thiazoles and benzothiazoles undergo efficient arylation with aryl bromides in the presence of palladium catalysts and a base. This process allows for the modification of the benzothiazole core, introducing various aryl groups that could impact the physical, chemical, and biological properties of the resulting compounds. Such reactions are crucial for developing new molecules with potential applications in materials science, pharmaceuticals, and agrochemicals (Yokooji et al., 2003).

Antitumor Activity

Benzothiazole derivatives, including those related to "2-[4-(Bromomethyl)phenyl]-1,3-benzothiazole," have shown potent inhibitory activity against various cancer cell lines, particularly breast cancer cells. The structure-activity relationship studies suggest that modifications on the benzothiazole and phenyl rings can significantly impact their antitumor efficacy. Such compounds are of interest for the development of new anticancer agents with specific activity profiles (Shi et al., 1996).

Antimicrobial Activity

Fluorinated benzothiazolo imidazole compounds synthesized from benzothiazole intermediates have shown promising antimicrobial activity. The introduction of various substituents at strategic positions on the benzothiazole core influences their activity against microbes, making these derivatives valuable for developing new antimicrobial agents (Sathe et al., 2011).

Molecular Probes and Sensors

Benzothiazole derivatives have been utilized in the design of fluorescent chemosensors due to their unique optical properties. These sensors can detect changes in pH, metal ions, or other analytes, making them useful tools in environmental monitoring, biological research, and medical diagnostics (Li et al., 2018).

Inhibition of Matrix Metalloproteinases (MMPs)

Benzothiazole-based compounds, through structural modifications, have been shown to inhibit MMPs, which play a significant role in tissue remodeling, inflammation, and various pathological conditions. Such inhibitors are of interest for the treatment of diseases associated with excessive or abnormal MMP activity (Incerti et al., 2018).

Safety And Hazards

The safety and hazards of “2-[4-(Bromomethyl)phenyl]-1,3-benzothiazole” would depend on its specific properties. It’s important to handle all chemical compounds with appropriate safety precautions. Some similar compounds are considered hazardous and can cause skin irritation, eye damage, and respiratory sensitization .

Future Directions

The future directions for research on “2-[4-(Bromomethyl)phenyl]-1,3-benzothiazole” could include exploring its potential uses in various fields, such as medicinal chemistry, materials science, and chemical synthesis .

properties

IUPAC Name

2-[4-(bromomethyl)phenyl]-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNS/c15-9-10-5-7-11(8-6-10)14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGFUKAVDJZZAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40534056
Record name 2-[4-(Bromomethyl)phenyl]-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40534056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Bromomethyl)phenyl)benzo[d]thiazole

CAS RN

24239-18-7
Record name 2-[4-(Bromomethyl)phenyl]-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40534056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 45 g (0.2 mol) of 4-(benzothiazol-2-yl) toluene in 1000 ml of dry carbon tetrachloride were added 35.6 g (0.2 mol) of N-bromosuccinimide and a catalytic amount of benzoyl peroxide. The mixture was refluxed for 12 hours, and then allowed to cool down to room temperature. The precipitated succinimide was filtered off and the filtrate evaporated to dryness in vacuo, whereupon 55 g of crude crystals were obtained. Recrystallization from 1500 ml of cyclohexane gave 41 g of purified 4-(benzothiazol-2-yl) bromomethylbenzene as colorless flakes.
Quantity
45 g
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reactant
Reaction Step One
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35.6 g
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reactant
Reaction Step One
Quantity
1000 mL
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solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

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